Pharmacokinetic Advantage: HIV-IN-11 Demonstrates Longer Half-Life Than Indinavir in Multiple Species
HIV-IN-11 (MK-944a) exhibits a longer half-life in animal models compared to its first-generation progenitor indinavir sulfate [1]. The quantitative increase in half-life was observed across three distinct species: rats, dogs, and monkeys, indicating that the structural modifications confer a consistent and reproducible PK advantage over the comparator [1].
| Evidence Dimension | Half-life (t1/2) in vivo |
|---|---|
| Target Compound Data | Longer half-life than indinavir (exact fold-change not specified in abstract, qualitative superiority established) |
| Comparator Or Baseline | Indinavir sulfate (MK-639, L-735,524) |
| Quantified Difference | Longer half-life (consistent across rats, dogs, and monkeys) |
| Conditions | Animal pharmacokinetic studies in rats, dogs, and monkeys |
Why This Matters
A longer half-life is a key differentiator for dosing frequency and sustained target engagement, making HIV-IN-11 the preferred compound for in vivo studies requiring extended exposure windows.
- [1] Dorsey BD, McDonough C, McDaniel SL, Levin RB, Newton CL, Hoffman JM, Darke PL, Zugay-Murphy JA, Emini EA, Schleif WA, Olsen DB, Stahlhut MW, Rutkowski CA, Kuo LC, Lin JH, Chen IW, Michelson SR, Holloway MK, Huff JR, Vacca JP. Identification of MK-944a: a second clinical candidate from the hydroxylaminepentanamide isostere series of HIV protease inhibitors. J Med Chem. 2000 Sep 7;43(18):3386-99. View Source
